Journal Name:Journal of Magnesium and Alloys
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Synergistic shape selectivity of H-Beta and H-ZSM-5 for Xylene-rich BTX production by hydrocracking of heavy-aromatic compounds
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.fuproc.2023.107856
Catalytic hydroconversion of C10+ heavy aromatics (C10+ Aro) from an aromatic complex was studied to produce benzene, toluene, and xylenes (BTX), rich in xylenes. Two catalytic schemes, direct hydrocracking (HDC) and hydrotreating (HDT) followed by HDC, were explored. The Mo2C/γ-Al2O3 catalyst exhibits excellent selectivity for mono-aromatics and catalytic stability in the HDT of C10+ Aro. HDC catalysts containing BZ (H-Beta/H-ZSM-5 = 9/1 weight ratio) exhibited a significantly enhanced yield of BTX but significantly reduced the formation of alkylbenzenes (other than BTX) and heavy aromatic residues compared to the HDC catalyst without H-ZSM-5. H-ZSM-5 with smaller pore size and higher Brönsted acidity than H-Beta promoted dealkylation of alkylbenzenes into BTX while limiting heavy residue formation. HDC of HDT-C10+ Aro over NiMo/BZ catalyst resulted in BTX and BTX + C9 Aro yields as high as 47.7 and 61.1 wt%, respectively, which were significantly higher than those obtained from direct HDC of C10+ Aro (44.4 and 53.8 wt%). Unlike model tetralin HDC, the BTX distribution was in the order X > T > B from the HDC of HDTC10+ Aro. Transalkylation reactions between benzene/toluene and tetramethylbenzenes (in C10+ Aro) have been suggested as possible mechanisms for the formation of xylene-rich BTX.
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Insight into the role of preparation method on the structure and size effect of Ni/MSS catalysts for dry reforming of methane
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.fuproc.2023.107891
Dry reforming of methane (DRM) is considered a promising process to convert CH4 and CO2 into syngas for achieving carbon neutrality. However, sintering and carbon deposition of Ni pose significant challenges to the industrialization of DRM. The size of Ni particles significantly affects the generation of carbon deposits. In this study, a series of Ni/MSS catalysts were prepared using four different methods, including common impregnation, glycine-assisted impregnation, ethylene glycol-assisted impregnation and ammonia evaporation. The effects of preparation methods on the anti-sintering and anti-coking properties were explored through various characterization techniques. Results showed that glycine-assisted impregnation and ethylene glycol-assisted impregnation effectively improved the dispersion of Ni, resulting in small Ni particles while preserving the unique pore structure of MSS supports. Smaller Ni particles expose more active sites, which facilitate the resistance to carbon accumulation. These catalysts show the highest activity and excellent stability. The catalyst prepared by ammonia evaporation showed the best stability due to the synergistic effect of the strongest basicity and metal-support interaction. However, nickel phyllosilicate generation consumed a small amount of MSS, resulting in reduced specific surface area. Compared with the common impregnation method, the other three methods reduced the particle size of Ni and improved the interaction between support and metal, effectively enhancing the ability of the catalyst to resist coking and sintering. Kinetic studies also showed a significant decrease in the apparent activation energy of methane and carbon dioxide cracking due to the reduced particle size of Ni particles.
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Effect of alkali and alkali earth metals on reactions of stable free radicals during biomass pyrolysis: An in-situ EPR study
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.fuproc.2023.107916
Stable free radicals are the long-lived macromolecule radicals formed in pyrolysis, and their reactions play an essential role in biochar formation. The alkali and alkaline earth metals (AAEMs) in biomass might be involved in the radical reactions during pyrolysis. Figuring out the effect of AAEMs on the reactions of stable free radicals can further understand the radical reaction mechanism and the formation of biochar in pyrolysis. In this paper, the in-situ electron paramagnetic resonance (EPR) spectroscopy was used to detect the stable free radicals in cocoanut pyrolysis, and the effect of AAEMs was analysed by the comparative experiments. The results indicate that the stable free radicals in nascent chars, which are generated from the thermal decomposition of biomass, could react and couple with each other. The AAEMs in biomass improve the activity of stable free radicals and promote the radical-radical coupling during high-temperature pyrolysis above 400 °C, which inhibits the condensation of aromatic structure and generates more weak bonds in hot nascent char. After stopping the heating, the weak bonds will be broken by cooling stress, thus inducing radical reactions and further changing the char structure.
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Unveiling the low-temperature oxidation mechanism of a carbon-neutral fuel – Monoglyme via theoretical study
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.fuproc.2023.107875
Monoglyme is a promising carbon-neutral for engines due to its renewability, compatibility with existing infrastructure, high energy content and cetane number, etc. However, its low-temperature oxidation mechanism is not well understood, which hinders its application in advantage combustion technologies. Therefore, this study carried out an in-depth theoretical analysis to bridge this gap in knowledge. All potential reaction pathways related to oxygen addition, hydrogen transfer, concerted elimination, and QOOH decomposition were identified using the density functional theory method. The corresponding rate constants were calculated by solving the time-dependent master equation based on the Rice-Ramsperger-Kassel-Marcus theory in conjunction with the transition state theory, and were subsequently fitted to Arrhenius expressions. It is discovered that the oxygen addition to the monoglyme radical formed by dehydrogention from the intermediate site is more competitive than that from the first site. The QOOH formed by the initial adduct RO2 via the 6-member ring transition state exerts a stronger impact on the second oxygen addition of monoglyme than that via the 5, 7, and 9-member ring transition states. After comparing the simulated and measured concentration distribution of the key substances during the oxidation of monoglyme in a jet-stirred reactor, the reliability and accuracy of the established kinetic model was confirmed.
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H2-rich gas production from wood biomass air-steam gasification over a multifunctional Ni1.5Ca4.0Mn1.0Ox catalyst derived from biomaterial
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.fuproc.2023.107848
Solid waste is a vexing and widespread issue, especially in urban and rural areas, where waste wood and eggshells generate significant pollution. Wood-based biomass features high-quality carbon neutral energy source properties, and discarded eggshells can be employed to develop a calcium-based multifunctional catalyst for wood gasification, thereby converting the waste into green hydrogen. In this work, an oxygen-rich vacancy (82.1%) Ni1.5Ca4.0Mn1.0Ox catalyst with a dual pore size nanostructure was derived from waste eggshell and demonstrated anti-coking, CO oxidation, CO2 fixation and high performance in H2-rich gas production during wood air-steam gasification. The mechanism for removing carbon deposition was based on the transfer of carbon species on Ni metal surfaces by using Mn and Ca substances. The behavior of wood non-catalytic gasification and catalytic gasification were quantitatively analyzed and compared on a time scale. Effects of temperature, duration time, and steam/biomass mass ratio were studied to determine the optimal gasification conditions. Catalytic gasification achieved an increase of 32.3% and 5.42 of H2 proportion and H2/CO as well as a decline of 8.51% of CO and 21.05% of CO2 contents when compared to non-catalytic air-steam gasification. This work might provide an innovative perspective on using waste to generate green hydrogen.
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Heavy oil viscosity reduction through aquathermolysis catalyzed by Ni20(NiO)80 nanocatalyst
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.fuproc.2023.107911
The increasing energy consumption has made heavy oil more and more important in world energy system. However, the exploitation of heavy oil is still very challenging due to the high viscosity. Catalysts which can effectively promote heavy oil aquathermolysis to reduce the viscosity are in urgent demand. In this work, a Ni-based nanocatalyst for heavy oil aquathermolysis is fabricated through a sol-gel method. Characterizations with SEM, TEM, XRD, XPS, and VSM indicate that the fabricated nanocatalyst is magnetic Ni20(NiO)80 nanoparticles with diameter about 20 nm. The fabricated Ni20(NiO)80 catalyst shows excellent catalytic performance in promoting heavy oil aquathermolysis with the assistance of tetralin. The composition analyses of heavy oil after Ni20(NiO)80-catalyzed aquathermolysis demonstrate that the contents of light compositions in oil increase significantly and those of heavy compositions decrease significantly, resulting in up to 86.47% oil viscosity reduction. This will greatly improve the recoverability of heavy oil. Moreover, as the catalyst is magnetic, it could be easily separated from the reaction mixture, which will minimize the effect of aquathermolysis catalyst on the refining of the recovered oil.
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Decarboxylative - Dimerization of levulinic acid using spent Li-ion battery electrode material with lithium nickel cobalt manganese oxide as a catalyst
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.fuproc.2023.107913
A low cost catalyst prepared by pyrolyzing electrode coating material from spent Li-ion battery cells was shown as an effective catalyst for the decarboxylative - dimerization of levulinic acid to a mixture of C6 and C9 fuel precursors. The highest levulinic acid conversion of 94% was observed with 10% (w/w) catalyst loading under 1.24 MPa H2 at 140 °C, 15 h. A reaction scheme was proposed to explain the novel transformation producing C9 lactone products and C6 unsaturated alcohol product through a decarboxylative pathway followed by the aldol dimerization of levulinic acid.
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A quantitative study on the combustion and emission characteristics of an Ammonia-Diesel Dual-fuel (ADDF) engine
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.fuproc.2023.107906
In order to resolve the global warming problem, Ammonia-Diesel Dual-Fuel (ADDF) combustion has been a feasible strategy for burning ammonia to reduce carbon emissions from internal combustion engines. In the research of this paper, an ADDF engine experimental platform was developed and established. Premixed-Charge Compression Ignition (PCCI) combustion and diesel-piloted combustion modes under different operating conditions were investigated to achieve the goals of high thermal efficiency and low emissions. Moreover, the influence of diesel injection strategy and intake pressure on combustion, gaseous and particle emissions were explored. The results indicate that high thermal efficiency can be obtained using PCCI mode with early injected diesel, which forms a homogeneous mixture with ammonia under the low load condition. Under medium and high load conditions, less diesel was injected early, and ignition was delivered by a pilot injection of diesel close to the top dead centre. Under all operating conditions, the gross indicated thermal efficiency (ITEg) exceeded 48%, and the maximum ITEg was 51.5%, which was comparable to the diesel-only mode. Meantime, the emission of ammonia, NO and N2O were normally below 6 g/kWh, 7 g/kWh, and 1 g/kWh, respectively. With increasing ammonia energy substitution ratio, the particle emission changed from accumulation-mode particles to nucleation-mode particles, but the mass of accumulation-mode particles dominated.
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Enhanced phenanthrene hydrogenation saturation performance of Ni-Co/NiAlOX catalysts and its catalytic mechanism
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.fuproc.2023.107902
Hydrogenation saturation of phenanthrene was an effective method to acquire high energy density fuels. It is essential to design highly active and stable hydrogenation saturated catalyst to realize the above reaction. Herein, series of Ni-Co/NiAlOx catalysts were synthesized by reducing at different temperatures. Activity evaluation showed that the catalysts reduced at 560 °C (Cat-560) possessed a phenanthrene conversion amount of 8.0 mmol·g-1 active component·h−1 and 98% perhydrophenanthrene selectivity after running 6 h under 300 °C, 5 MPa. Furthermore, it was found that Cat-560 presented superior specific activity (4.3 mmol·kg−1·s−1) and TOF (41.1 × 10−3 s−1) for symmetric octahydrophenanthrene hydrogenation (the rate determining reaction), and its specific activity was 3 times as high as that of the catalysts reduced at 520 °C The excellent hydrogenation performance of Cat-560 could be attributed to its special geometric and electronic structure. Characterization indicated that the Ni2+ in Ni-Co/NiAlOX catalyst was mainly located in the nickel aluminum spinel octahedral sites, which was beneficial to the reduction of Ni and the formation of smaller Ni particles. Moreover, it was explored that the Ni d charge density of Cat-560 catalyst was −0.12 e, which was suitable for the adsorption and activation of phenanthrene and symmetric octahydrophenanthrene.
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Chemical process of multiphase system in lignin-biochar co-pyrolysis for enhanced phenol recovery
Journal of Magnesium and Alloys ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.fuproc.2023.107882
Carbon materials prepared by biomass pyrolysis have been studied for conversion of lignin into phenols. In this study, the control mechanism of free radicals on phenolic products selectivity was studied using guaiacol as a model chemical. The results showed that gaseous radicals or carbon-centered radicals of carbon materials could promote phenols formation through different mechanisms. In gas-phase system, the selectivity of phenols was mainly controlled by methyl radicals which led to a theoretical selectivity of phenols lower than 50%. In the heterogeneous system, methyl radicals and phenolic radicals were easily and rapidly adsorbed on the carbon edge sites. The o-hydroxyphenoxy radical was the key intermediate and was firstly absorbed on the carbon center radical sites where phenols produced at the same position after undergoing desorption and hydrogenation. In conclusion, the present study concluded that conversion of lignin to phenols can proceed rapidly as long as there are carbon-centered radicals distributed at zigzag edge on the carbon surface.
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